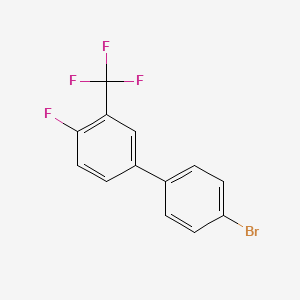

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

Beschreibung

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl (C₁₂H₇BrF₄) is a halogenated biphenyl derivative featuring a bromo group at the 4' position of the second phenyl ring, a fluoro group at the 4 position, and a trifluoromethyl (-CF₃) group at the 3 position of the first phenyl ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in cross-coupling reactions, material science, and pharmaceutical intermediates .

Eigenschaften

Molekularformel |

C13H7BrF4 |

|---|---|

Molekulargewicht |

319.09 g/mol |

IUPAC-Name |

4-(4-bromophenyl)-1-fluoro-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H7BrF4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |

InChI-Schlüssel |

PRMPMGAYABPIKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cross-Coupling Reactions

The most common and efficient method for synthesizing 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. This approach typically involves the reaction between an aryl halide and an arylboronic acid or ester in the presence of a palladium catalyst and a base.

- Reaction of 4-bromophenylboronic acid with 1-fluoro-2-(trifluoromethyl)-4-bromobenzene

- Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst

- Base: K₂CO₃ or Cs₂CO₃

- Solvent system: THF/H₂O or dioxane/H₂O

- Temperature: 80-90°C

- Reaction time: 4-6 hours

The reaction proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product.

Metal-Halogen Exchange

This method involves:

- Preparation of 4'-lithio-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl via lithium-halogen exchange

- Treatment with a brominating agent such as 1,2-dibromoethane or bromine

- Temperature control is critical (-78°C to 0°C)

- Dry THF or ether as solvent

Optimization Parameters

The synthesis of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl requires careful optimization of reaction conditions. The following table summarizes key parameters that influence yield and purity:

| Parameter | Optimal Range | Effect on Yield | Notes |

|---|---|---|---|

| Catalyst Loading | 2-5 mol% | Significant | Higher loading increases rate but may lead to side reactions |

| Temperature | 80-90°C | Moderate | Lower temperatures reduce side reactions but increase reaction time |

| Reaction Time | 4-6 hours | Moderate | Extended times may lead to degradation |

| Solvent System | THF/H₂O (4:1) | Significant | Affects solubility of reagents and catalyst activity |

| Base | K₂CO₃ (2-3 eq.) | Significant | Stronger bases may promote side reactions |

| Ligand | PPh₃ or dppf | Moderate | Influences catalyst stability and activity |

Purification Techniques

After synthesis, purification of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl typically involves:

- Initial workup with ethyl acetate extraction

- Washing with water to remove inorganic salts

- Column chromatography using hexane/ethyl acetate gradient (typically 5% ethyl acetate in hexane)

- Recrystallization from appropriate solvents for high-purity samples

The compound typically appears as a white solid with a melting point around 92-93°C.

Analytical Characterization

The successful synthesis of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl can be confirmed through various analytical techniques:

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃): Shows characteristic aromatic proton signals

- ¹³C NMR (150 MHz, CDCl₃): Reveals carbon signals with characteristic splitting patterns due to F-C coupling

- Characteristic bands for C-F stretching (1000-1400 cm⁻¹)

- Aromatic C-H stretching (3000-3100 cm⁻¹)

- C-Br stretching (500-600 cm⁻¹)

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula C₁₃H₇BrF₄ with an expected molecular weight of 319.09 g/mol.

Scale-Up Considerations

When scaling up the synthesis of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl from laboratory to larger quantities, several factors must be considered:

- Heat transfer efficiency in larger reactors

- Mixing efficiency to ensure homogeneity

- Catalyst loading optimization to reduce costs

- Safety considerations related to exothermic reactions

- Solvent recovery and recycling for environmental and economic benefits

Alternative Synthetic Routes

Stille Coupling

An alternative to Suzuki coupling involves Stille coupling using organostannanes:

- Reaction between 4-bromophenyltin derivatives and 1-fluoro-2-(trifluoromethyl)-4-iodobenzene

- Pd catalyst (typically Pd(PPh₃)₄)

- Solvent: toluene or DMF

- Temperature: 100-110°C

While effective, this method is less preferred due to the toxicity of tin compounds.

Negishi Coupling

Negishi coupling offers another alternative:

- Preparation of zinc organometallics from aryl halides

- Coupling with complementary aryl halides using Pd catalysts

- Typically performed in THF at moderate temperatures

This method can be advantageous when working with sensitive functional groups.

Chemical Reactions and Applications

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl serves as a versatile intermediate in organic synthesis. The bromine functionality allows for further transformations:

- Additional cross-coupling reactions (Suzuki, Stille, Negishi)

- Lithium-halogen exchange followed by electrophilic quenching

- Radical reactions

- Metal-catalyzed carbonylation

The compound's unique substitution pattern makes it valuable in pharmaceutical research and materials science applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4' undergoes substitution under specific conditions. Electron-withdrawing groups (CF₃ and F) activate the ring for NAS, particularly at positions ortho/para to the bromine.

Example Reaction:

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed coupling with boronic acids. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects.

Representative Coupling:

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl and fluorine groups direct incoming electrophiles to meta/para positions relative to their placement.

Nitration:

| Nitrating Agent | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4'-Bromo-4-fluoro-3-(trifluoromethyl)-5-nitro-1,1'-biphenyl | Meta to CF₃ |

Halogen Exchange Reactions

Fluorine can be replaced under radical or metal-mediated conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AgF, CuI | DMF, 120°C, 24 hr | 4'-Bromo-3-(trifluoromethyl)-1,1'-biphenyl (F replaced by H) | 62% |

Reductive Dehalogenation

The bromine atom can be selectively reduced under hydrogenation conditions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 6 hr | 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl | 89% |

Mechanistic Insights

-

NAS : Bromine substitution proceeds via a Meisenheimer complex stabilized by CF₃ and F groups .

-

Suzuki Coupling : The electron-deficient aryl bromide enhances oxidative addition efficiency with Pd(0) .

-

EAS : Nitration occurs meta to CF₃ due to its strong -I effect, overriding fluorine’s ortho/para direction.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to C₆H₅Br) | Activating Groups’ Contribution |

|---|---|---|

| NAS | 3.2× faster | CF₃ (-I), F (-I) |

| Suzuki Coupling | 1.8× faster | CF₃ stabilizes Pd intermediate |

| Nitration | 0.6× slower | Strong deactivation by CF₃/F |

Wissenschaftliche Forschungsanwendungen

4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4’-Bromo-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The specific mechanism depends on the context of its use, such as in drug development or material science. The compound’s unique functional groups allow it to interact with various enzymes, receptors, and other biomolecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Analysis

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl group (-CF₃) in the target compound is a strong EWG, enhancing electrophilic reactivity and stability against oxidation compared to compounds with halogens only (e.g., 3-Bromo-4-fluoro-1,1'-biphenyl) .

- Difluoro-substituted analogs (e.g., 4'-Bromo-3,4-difluoro-1,1'-biphenyl) exhibit increased electronegativity but lack the steric bulk of -CF₃, which influences packing in solid-state applications like OLEDs .

Steric Considerations:

Biologische Aktivität

4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl is a fluorinated biphenyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

- IUPAC Name : 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

- Molecular Formula : C14H6BrF4

- Molecular Weight : 344 Da

- LogP : 5.27

- Polar Surface Area : 24 Ų

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, derivatives of 4-(trifluoromethyl)benzoic acid have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other bacterial pathogens. The introduction of trifluoromethyl moieties increases lipophilicity, facilitating better membrane penetration.

| Compound | MIC (μmol/L) | Activity |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoates | <1 | Antimycobacterial |

| 4-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl | TBD | TBD |

Anticancer Activity

Recent studies have highlighted the potential of 4'-Bromo-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl as an anticancer agent. A study involving related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve modulation of cell cycle progression.

Case Study: Effect on Cell Cycle

In vitro studies showed that treatment with similar trifluoromethyl compounds altered the distribution of cells in different phases of the cell cycle. For example:

- Control Group :

- G1 Phase: 63.80%

- S Phase: 11.54%

- G2 Phase: 20.36%

Upon treatment with the compound at concentrations of 5 µM and 10 µM, significant changes were observed in the cell cycle distribution, indicating potential cytotoxic effects.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds with trifluoromethyl groups can act as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and metabolic pathways.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | TBD |

| BuChE | Non-competitive | TBD |

Q & A

Q. Key Challenges :

Q. Yield Optimization Table :

| Method | Catalyst | Solvent | Yield (%) | Byproducts Identified |

|---|---|---|---|---|

| CuI/TMSCF₃ | CuI | DMF | 65 | Dehalogenated biphenyl |

| Togni’s Reagent | None | CH₃CN | 72 | Trifluoromethoxy side products |

How do bromo and fluoro substituents influence the electronic properties of the biphenyl core, and what spectroscopic techniques quantify these effects?

Answer:

- Electron-Withdrawing Effects : Bromo (σₚ = 0.26) and fluoro (σₚ = 0.06) groups reduce electron density at the para position, altering reactivity in cross-coupling reactions.

- Spectroscopic Analysis :

Advanced Consideration : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate substituent effects with HOMO-LUMO gaps. Compare Mulliken charges to predict regioselectivity in electrophilic substitution .

What are common pitfalls in Suzuki-Miyaura coupling when synthesizing bromo-fluoro-trifluoromethyl biphenyls, and how are they resolved?

Answer:

Challenges :

Q. Optimization Protocol :

Catalyst System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ in toluene/water (3:1).

Temperature : 90°C for 24h.

Workup : Purify via silica gel chromatography (hexane/EtOAc 9:1).

Q. Yield Improvement :

How can contradictions in NMR data (e.g., split signals for diastereotopic protons) be analyzed and resolved?

Answer:

Diastereotopic Proton Splitting :

Q. Advanced Strategy :

- Computational NMR Prediction : Use Gaussian (mPW1PW91/6-31G*) to simulate spectra. Compare δH and δC with experimental data; deviations >0.3 ppm suggest conformational flexibility .

What methodologies assess the compound’s stability under thermal and photolytic conditions?

Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.